molecular formula C13H23FO2 B157538 13-Fluorotridec-2-enoic acid CAS No. 1675-24-7

13-Fluorotridec-2-enoic acid

Cat. No. B157538
CAS RN: 1675-24-7
M. Wt: 230.32 g/mol
InChI Key: BPHCWBZPOVJJAF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Fluorotridec-2-enoic acid (FTDA) is a synthetic fatty acid that has gained significant attention in the scientific community due to its potential applications in various fields. FTDA is a fluorinated analogue of oleic acid, which is a common unsaturated fatty acid found in many animal and plant fats. FTDA has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 13-Fluorotridec-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of fatty acid synthase, which is an enzyme involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in lipid accumulation and can potentially be used to treat obesity and other metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to modulate lipid metabolism by inhibiting fatty acid synthase, leading to a decrease in lipid accumulation.

Advantages and Limitations for Lab Experiments

13-Fluorotridec-2-enoic acid has several advantages as a research tool, including its unique chemical structure, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 13-Fluorotridec-2-enoic acid, including:
1. Investigation of the mechanism of action of this compound in various biological systems.
2. Development of this compound-based drugs for the treatment of cancer, obesity, and other metabolic disorders.
3. Study of the effects of this compound on lipid metabolism and its potential use in the development of lipid-lowering drugs.
4. Investigation of the use of this compound in materials science, including the development of new materials with unique properties.
5. Exploration of the potential applications of this compound in agriculture, including its use as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a promising synthetic fatty acid with potential applications in various fields. Its unique chemical structure, ease of synthesis, and potential therapeutic applications make it a valuable research tool. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 13-Fluorotridec-2-enoic acid involves the reaction of 13-bromo-2-tridecenoic acid with potassium fluoride and tetra-n-butylammonium fluoride in the presence of dimethyl sulfoxide. This reaction results in the substitution of the bromine atom with a fluorine atom, producing this compound. The synthesis of this compound is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.

Scientific Research Applications

13-Fluorotridec-2-enoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, obesity, and diabetes. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.

properties

CAS RN

1675-24-7

Molecular Formula

C13H23FO2

Molecular Weight

230.32 g/mol

IUPAC Name

(E)-13-fluorotridec-2-enoic acid

InChI

InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+

InChI Key

BPHCWBZPOVJJAF-PKNBQFBNSA-N

Isomeric SMILES

C(CCCCCF)CCCC/C=C/C(=O)O

SMILES

C(CCCCCF)CCCCC=CC(=O)O

Canonical SMILES

C(CCCCCF)CCCCC=CC(=O)O

synonyms

13-Fluoro-2-tridecenoic acid

Origin of Product

United States

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